molecular formula C12H23NO4 B11810770 (S)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine

(S)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine

Cat. No.: B11810770
M. Wt: 245.32 g/mol
InChI Key: YOYWIKXSQOIMTP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl group, and two methyl groups attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting appropriate starting materials such as amino alcohols with dihaloalkanes under basic conditions.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done by reacting the morpholine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction. This can be achieved by reacting the Boc-protected morpholine with formaldehyde and a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Deprotected amines

Scientific Research Applications

(S)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins. The presence of the Boc protecting group and hydroxymethyl functionality allows for selective binding and interaction with target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine can be compared with other morpholine derivatives such as:
    • (S)-4-Boc-2,2-dimethyl-morpholine
    • (S)-4-Boc-5-methyl-2,2-dimethyl-morpholine
    • (S)-4-Boc-5-hydroxy-2,2-dimethyl-morpholine

Uniqueness

The uniqueness of this compound lies in its specific structural features, including the combination of the Boc protecting group, hydroxymethyl group, and dimethyl substitution on the morpholine ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-8-12(4,5)16-7-9(13)6-14/h9,14H,6-8H2,1-5H3/t9-/m0/s1

InChI Key

YOYWIKXSQOIMTP-VIFPVBQESA-N

Isomeric SMILES

CC1(CN([C@H](CO1)CO)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(CN(C(CO1)CO)C(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.